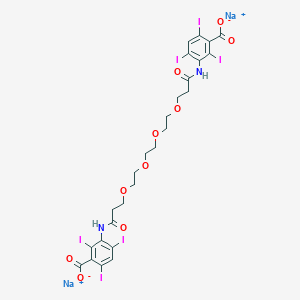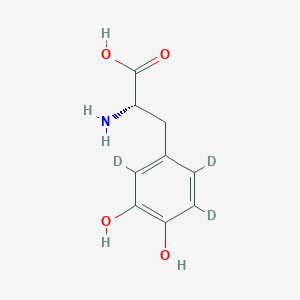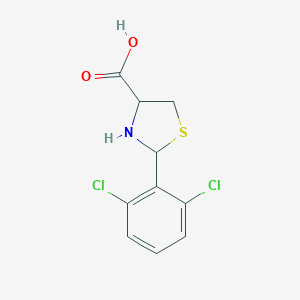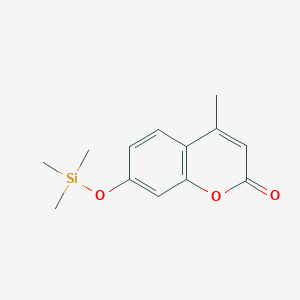
Iodoxamate sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoxamate sodium is a chemical compound that is widely used in scientific research. It is a water-soluble iodine-containing compound that is used as a reagent in various biochemical and physiological experiments. Iodoxamate sodium is known for its unique properties, which make it an ideal reagent for many types of research.
Mécanisme D'action
The mechanism of action of iodoxamate sodium is not fully understood. However, it is known to inhibit the activity of certain enzymes, such as peroxidases and catalases. This inhibition is thought to be due to the binding of iodoxamate sodium to the active site of these enzymes.
Effets Biochimiques Et Physiologiques
Iodoxamate sodium has a number of biochemical and physiological effects. It has been shown to inhibit the activity of peroxidases and catalases, which are important enzymes involved in oxidative stress. Iodoxamate sodium has also been shown to have antimicrobial activity, and it is thought to be effective against a wide range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of iodoxamate sodium is its water solubility. This makes it easy to work with in the laboratory, and it can be easily dissolved in aqueous solutions. Another advantage is its unique properties, which make it an ideal reagent for many types of experiments.
However, there are also limitations to the use of iodoxamate sodium. One limitation is its potential toxicity. Iodoxamate sodium is known to be toxic to some organisms, and care must be taken when handling it in the laboratory. Another limitation is its potential interference with other reagents and assays. Iodoxamate sodium can interfere with some assays, and it is important to be aware of this when using it in experiments.
Orientations Futures
There are many possible future directions for research on iodoxamate sodium. One area of research could be to further investigate its mechanism of action. Another area of research could be to explore its potential as an antimicrobial agent. Additionally, iodoxamate sodium could be used in combination with other reagents to study complex biological systems.
In conclusion, iodoxamate sodium is a valuable reagent in scientific research. Its unique properties make it an ideal reagent for many types of experiments, and its potential uses are vast. Further research on iodoxamate sodium could lead to new insights into its mechanism of action and its potential applications in various fields of research.
Méthodes De Synthèse
Iodoxamate sodium is synthesized by reacting iodine with sodium hydroxide in water. The resulting solution is then treated with ammonium chloride to form iodoxamate sodium. The synthesis of iodoxamate sodium is a relatively simple process, and the compound is easy to purify.
Applications De Recherche Scientifique
Iodoxamate sodium is used in a wide range of scientific research applications. It is commonly used as a reagent in biochemical assays, where it is used to measure the activity of enzymes. It is also used in physiological experiments, where it is used to study the effects of iodine on various biological systems.
Propriétés
Numéro CAS |
100568-85-2 |
|---|---|
Nom du produit |
Iodoxamate sodium |
Formule moléculaire |
C26H24I6N2Na2O10 |
Poids moléculaire |
1331.9 g/mol |
Nom IUPAC |
disodium;3-[3-[2-[2-[2-[3-(3-carboxylato-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C26H26I6N2O10.2Na/c27-13-11-15(29)23(21(31)19(13)25(37)38)33-17(35)1-3-41-5-7-43-9-10-44-8-6-42-4-2-18(36)34-24-16(30)12-14(28)20(22(24)32)26(39)40;;/h11-12H,1-10H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40);;/q;2*+1/p-2 |
Clé InChI |
HGRQOYAKTUQPTC-UHFFFAOYSA-L |
SMILES |
C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |
SMILES canonique |
C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |
Autres numéros CAS |
100568-85-2 |
Synonymes |
iodoxamic acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)
![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)


![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)


